
2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamin
Übersicht
Beschreibung
2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine is a heterocyclic compound with the molecular formula C10H13N3. It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
Introduction to 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine
2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine is a heterocyclic compound with the molecular formula C10H13N3. It belongs to the benzimidazole class, which is known for its diverse biological activities and applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. This article explores the applications of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine, highlighting its significance in research and industry.
Medicinal Chemistry
2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine has been investigated for its potential therapeutic effects, particularly as a lead compound in drug discovery. Its unique structural properties allow it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Potential Therapeutic Effects
- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
- Antiviral Properties : Studies are ongoing to evaluate its efficacy against viral infections, potentially leading to the creation of antiviral medications.
Chemical Synthesis
In organic chemistry, 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.
Types of Reactions
- Oxidation : Can be oxidized to form N-oxides using agents like hydrogen peroxide.
- Reduction : Can be reduced to yield various derivatives using reducing agents such as sodium borohydride.
- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
Materials Science
The compound is also being explored for its applications in materials science. It can be utilized in developing advanced materials such as polymers and dyes due to its unique chemical properties.
Applications in Industry
- Polymer Development : Its structural characteristics can enhance the properties of polymers, making them suitable for specific applications.
- Dyes and Pigments : The compound's ability to form stable complexes may allow for its use in dye synthesis, contributing to the production of vibrant pigments.
Case Study 1: Antimicrobial Properties
A study conducted on various benzimidazole derivatives, including 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications to the benzimidazole structure could enhance antibacterial efficacy, suggesting a pathway for developing new antibiotics.
Case Study 2: Drug Development
Research published in medicinal chemistry journals highlighted the potential of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine as a scaffold for novel drug candidates targeting specific enzymes involved in disease pathways. The compound's interactions with these enzymes were analyzed through molecular docking studies, revealing promising binding affinities that warrant further exploration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-ethylbenzaldehyde with o-phenylenediamine in the presence of an acid catalyst to form the benzimidazole ring. The reaction conditions often require heating under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where halogenated reagents can introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogenated reagents such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine to facilitate the substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazoles, depending on the reagents and conditions used.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine
- 1-Cyclohexyl-1H-benzoimidazol-5-ylamine
- 2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride
Uniqueness
2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to other benzimidazole derivatives, it may exhibit different solubility, stability, and reactivity profiles, making it valuable for specific applications in research and industry.
Biologische Aktivität
Overview
2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine is a heterocyclic compound characterized by the molecular formula . It belongs to the benzimidazole class, known for its diverse biological activities, including antimicrobial, antiviral, and potential anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula:
- Molecular Weight: 175.23 g/mol
Reactivity:
2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine can undergo various chemical reactions:
- Oxidation: Can be oxidized to form N-oxides.
- Reduction: Can be reduced to yield derivatives using agents like sodium borohydride.
- Substitution: Nucleophilic substitution reactions can occur at the amine group.
The biological activity of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacteria and viruses, showcasing promising results in inhibiting their growth.
Anticancer Activity
Several studies have explored the anticancer potential of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine. Notably:
- In Vitro Studies: The compound has demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
HL60 | 8.3 |
HCT116 | 1.3 |
These results suggest that 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine may serve as a lead compound in anticancer drug development.
Case Studies and Research Findings
Study on Anthelmintic Activity:
A study investigated the anthelmintic properties of various benzimidazole derivatives, including 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine. The results indicated that compounds with similar structures effectively reduced adult worm burdens in infected models when administered at appropriate dosages.
Pharmacological Evaluation:
In a pharmacological evaluation involving animal models, 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine was shown to possess significant macrofilaricidal activity against filarial infections. Doses ranging from 3.13 to 100 mg/kg resulted in marked reductions in microfilaremia levels.
Comparison with Similar Compounds
Compound Name | Biological Activity |
---|---|
1-Methyl-2-trifluoromethyl-benzimidazole | Moderate anticancer activity |
1-Cyclohexyl-benzimidazole | Antimicrobial properties |
2-Methyl-1-propyl-benzimidazole | Potential antiviral effects |
2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine stands out due to its unique substitution pattern, which enhances its solubility and reactivity compared to other benzimidazole derivatives.
Eigenschaften
IUPAC Name |
2-ethyl-1-methylbenzimidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-3-10-12-8-6-7(11)4-5-9(8)13(10)2/h4-6H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMZNESQQDSNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424647 | |
Record name | 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
323584-32-3 | |
Record name | 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.